CID 74765594

Description

CID 74765594 (PubChem Compound Identifier 74765594) is a chemical compound identified as a component of CIEO (a plant-derived essential oil, likely from the genus Citrus based on the GC-MS analysis context) . Its structural characterization was performed using gas chromatography-mass spectrometry (GC-MS), which revealed its presence in specific fractions of vacuum-distilled CIEO, suggesting distinct volatility and polarity profiles . The compound’s mass spectrum and chromatographic retention behavior indicate a terpenoid or oxygenated derivative, common in essential oils.

Properties

Molecular Formula |

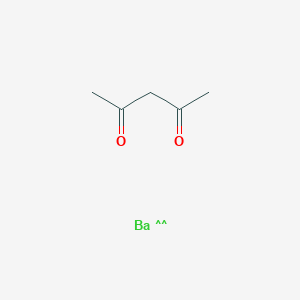

C5H8BaO2 |

|---|---|

Molecular Weight |

237.44 g/mol |

InChI |

InChI=1S/C5H8O2.Ba/c1-4(6)3-5(2)7;/h3H2,1-2H3; |

InChI Key |

XKNBIWPDDSWRFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C.[Ba] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium acetylacetonate hydrate can be synthesized by reacting barium carbonate with acetylacetone in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the reactants. The general reaction is as follows:

[ \text{BaCO}_3 + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ba(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of barium acetylacetonate hydrate may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Barium acetylacetonate hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form barium oxide and other by-products.

Reduction: Reduction reactions can convert barium acetylacetonate hydrate to barium metal and acetylacetone.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents under controlled conditions.

Substitution: Ligand exchange reactions using various ligands and solvents.

Major Products:

Oxidation: Barium oxide (BaO) and acetylacetone derivatives.

Reduction: Barium metal (Ba) and acetylacetone.

Substitution: New barium complexes with different ligands.

Scientific Research Applications

Chemistry: Barium acetylacetonate hydrate is used as a precursor in the synthesis of barium-containing compounds and materials. It is also employed in metal-organic chemical vapor deposition (MOCVD) processes to produce thin films of barium titanate (BaTiO₃) and other materials .

Biology and Medicine: While not commonly used in biological or medical applications, barium acetylacetonate hydrate can be utilized in research involving barium’s biological effects and interactions.

Industry: In industrial applications, barium acetylacetonate hydrate is used as a catalyst in various chemical reactions, including polymerization and hydrogenation. It is also employed in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of barium acetylacetonate hydrate involves the coordination of the acetylacetonate ligands to the barium ion. This coordination stabilizes the barium ion and allows it to participate in various chemical reactions. The high coordination number of barium enables the formation of stable complexes with multiple ligands, which is crucial for its catalytic and material synthesis applications .

Comparison with Similar Compounds

Oscillatoxin Derivatives

Oscillatoxins are marine-derived cyclic polyethers with cytotoxic properties. Notable analogues include:

- Oscillatoxin D (CID 101283546) : A 28-membered macrolide with a molecular formula of C₄₄H₆₂O₁₁ and a molecular weight of 802.94 g/mol. It exhibits high polarity (TPSA = 143 Ų) and moderate solubility in aqueous solutions .

- 30-Methyl-Oscillatoxin D (CID 185389) : A methylated derivative with enhanced lipophilicity (log P = 6.2) and improved membrane permeability compared to oscillatoxin D .

Unlike these macrolides, this compound is likely a smaller terpenoid (evidenced by its presence in essential oil fractions), suggesting divergent biosynthetic origins and applications .

Physicochemical Properties Comparison

| Parameter | This compound (CIEO) | CAS 54771-60-7 | CAS 64175-51-5 | Oscillatoxin D (CID 101283546) |

|---|---|---|---|---|

| Molecular Formula | Not explicitly reported* | C₁₁H₁₂O₄ | C₁₀H₈O₃ | C₄₄H₆₂O₁₁ |

| Molecular Weight | ~300–400 g/mol (inferred) | 208.21 g/mol | 176.17 g/mol | 802.94 g/mol |

| Log P | Moderate (inferred) | 1.06–2.12 | 1.82 (WLOGP) | 6.2 |

| Solubility | Lipophilic (essential oil) | 3.07 mg/mL (ESOL) | 0.639 mg/mL (ESOL) | Low (marine macrolide) |

| Bioactivity | Undefined | CYP inhibition | CYP1A2 inhibition | Cytotoxic |

| Source | Plant essential oil | Synthetic | Synthetic | Marine cyanobacteria |

*Inferred from GC-MS retention behavior and distillation fraction data .

Key Differentiators

Origin : this compound is plant-derived, contrasting with oscillatoxins (marine) and synthetic analogues.

Size and Complexity: Oscillatoxins are macrolides (>800 g/mol), while this compound is smaller, aligning with terpenoids (<500 g/mol) .

Applications : Synthetic analogues (e.g., CAS 54771-60-7) are tailored for drug development, whereas this compound’s natural sourcing suggests roles in aromatherapy or natural product chemistry .

Q & A

How can I formulate a focused research question to study the pharmacological properties of CID 74765594?

Methodological Answer: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:

- Population: Specific cell lines or animal models (e.g., "in vitro human hepatocytes").

- Intervention: this compound administration (e.g., dose range, exposure time).

- Comparison: Control groups (e.g., untreated cells or a reference compound).

- Outcome: Measurable endpoints (e.g., enzyme inhibition, cytotoxicity).

- Time: Duration of exposure.

Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Q. What experimental design principles are critical for in vitro studies of this compound?

Methodological Answer:

- Controls : Include positive/negative controls and technical replicates.

- Blinding : Minimize bias by blinding experimenters to sample groups.

- Dose-response curves : Use ≥5 concentrations to establish EC50/IC50 values.

- Assay validation : Confirm specificity using siRNA knockdown or pharmacological inhibitors.

Reference guidelines for reporting experimental details, such as the ARRIVE 2.0 framework for preclinical studies .

Q. How should I conduct a systematic literature review on this compound’s mechanism of action?

Methodological Answer:

- Database search : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibition OR apoptosis)").

- Screening : Apply PRISMA flow diagrams to document inclusion/exclusion criteria.

- Data extraction : Tabulate findings (e.g., target proteins, assay types, conflicting results).

- Quality assessment : Use tools like SYRCLE’s risk of bias for preclinical studies .

Advanced Research Questions

Q. How can I resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer:

- Model refinement : Re-validate in silico parameters (e.g., docking scores, molecular dynamics simulations) using experimental binding affinities.

- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic data.

- Contextual factors : Account for cellular conditions (e.g., pH, cofactors) that may differ from computational models .

Q. What advanced statistical approaches are suitable for analyzing dose-dependent effects of this compound?

Methodological Answer:

- Nonlinear regression : Fit data to Hill or logistic models to estimate EC50 and Hill coefficients.

- Bayesian hierarchical modeling : Address variability in multi-experiment datasets.

- Power analysis : Calculate sample sizes using tools like G*Power to ensure reproducibility.

Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How do I integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mode of action?

Methodological Answer:

- Pathway enrichment : Use tools like DAVID or Metascape to identify overrepresented biological pathways.

- Network analysis : Construct protein-protein interaction networks (e.g., STRING DB) to map this compound’s targets.

- Machine learning : Apply unsupervised clustering (e.g., t-SNE) to detect patterns in high-dimensional data.

Validate findings with functional assays (e.g., CRISPR-Cas9 knockout of candidate genes) .

Q. What strategies ensure robust validation of this compound’s selectivity across related protein families?

Methodological Answer:

- Panel screening : Test against a diverse panel of kinases/pharmacologically relevant targets.

- Crystallography : Resolve co-crystal structures to confirm binding poses.

- Off-target profiling : Use ChemProteoBase or similar platforms for broad-spectrum activity screening.

Report selectivity scores (e.g., Gini coefficient) to quantify specificity .

Methodological Pitfalls to Avoid

- Overreliance on single assays : Combine functional (e.g., cell viability) and mechanistic (e.g., Western blot) assays to confirm findings .

- Inadequate controls : Include vehicle controls and reference compounds to distinguish compound-specific effects .

- Poor data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.